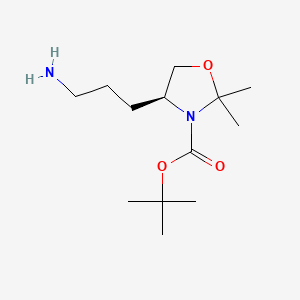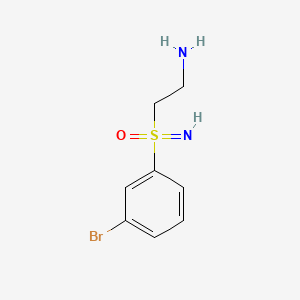
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as BMCDH, is a synthetic organic compound that has been widely used in both scientific research and laboratory experiments. BMCDH has been found to have a variety of biochemical and physiological effects and has been used in a range of applications.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it is able to act as a proton acceptor or donor in various reactions. Additionally, the bromomethyl group of the molecule is thought to increase the reactivity of the molecule by acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzymes involved in the synthesis of fatty acids. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been found to have anti-inflammatory and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble at high temperatures.
Direcciones Futuras
There are a number of potential future directions for 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride research. One potential area of research is to further explore its biochemical and physiological effects, such as its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore the potential medical applications of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, as well as its potential uses in drug synthesis. Additionally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride as a catalyst in various reactions, as well as its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride in industrial applications, such as the production of polymers and other materials.
Métodos De Síntesis
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 3,3-difluorocyclobutan-1-amine with bromomethylmagnesium bromide to form the intermediate 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride.
Aplicaciones Científicas De Investigación
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, and has been used as a reactant in the synthesis of a range of pharmaceuticals and other compounds. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used as a catalyst in a variety of reactions, including the hydroamination of alkenes.
Propiedades
IUPAC Name |
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF2N.ClH/c6-3-4(9)1-5(7,8)2-4;/h1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHBLWAEPFOAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)

![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)

![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)

![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)



